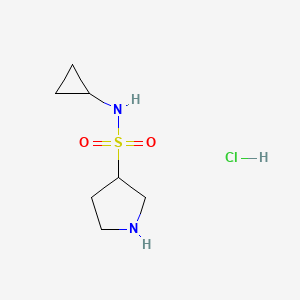

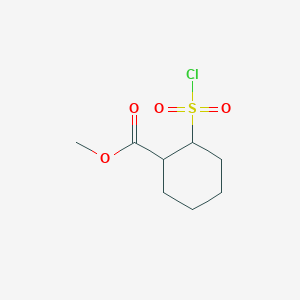

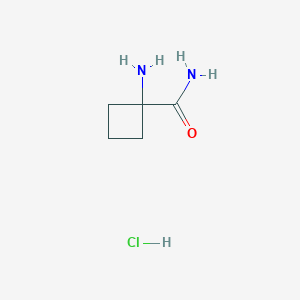

![molecular formula C12H21NO3 B1378916 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane CAS No. 1311391-25-9](/img/structure/B1378916.png)

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C12H21NO3 . Its IUPAC name is tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate . The compound has a molecular weight of 227.3 g/mol .

Molecular Structure Analysis

The InChI code for 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 . The compound has a complex structure with a bicyclic ring system .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų, a rotatable bond count of 2, and a complexity of 285 . It has an exact mass of 227.15214353 g/mol and a monoisotopic mass of 227.15214353 g/mol .科学的研究の応用

Neighboring Group Participation in Additions to Azabicycles

Research highlights the unique reactivity of N-alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes with iodonium and bromonium ions, leading to the formation of rearranged products. Specifically, in azabicyclo[2.2.2]oct-5-enes, the presence of larger N-Boc protecting groups facilitates the formation of unrearranged 5-anti-hydroxy-6-syn-I(or Br)-2-azabicyclo[2.2.2]octanes through nucleophilic attack, showcasing the compound's potential in synthetic organic chemistry (Krow et al., 2008).

Structural Insights from Azabicyclo[2.2.2]octane Derivatives

The structural properties of α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid have been thoroughly analyzed. Through IR and NMR spectroscopy, along with X-ray diffraction, significant insights into the conformational preferences and crystal structures of these compounds have been obtained, which is vital for the development of new molecules with potential therapeutic applications (Arias-Pérez et al., 2003).

Advances in Azabicyclooctane Synthesis

The development of novel synthetic routes for azabicyclooctane derivatives has been a focus of recent research. For example, the synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands through an organocatalytic Michael addition-aldol reaction highlights the versatility of these frameworks in constructing complex, chiral molecules for use in catalysis and as ligands in asymmetric synthesis (Abele et al., 2012).

Functionalization and Catalysis

The modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes showcases the compound's potential in medicinal chemistry and material science. Sequential Cu/Pd/Ru catalysis has enabled the preparation of these structures, demonstrating the azabicyclo[2.2.2]octane framework's utility in constructing complex molecules with potential pharmacophore properties (McCormick & Malinakova, 2013).

Synthesis of Chiral Cyclic Amino Acid Esters

The synthesis of the title compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a chiral cyclic amino acid ester further illustrates the versatility of azabicyclo[2.2.2]octane derivatives in synthesizing complex, biologically relevant molecules. This work underscores the utility of these compounds in accessing chiral molecules, which are essential in drug discovery and development (Moriguchi et al., 2014).

特性

IUPAC Name |

tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQJOPVEDWZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

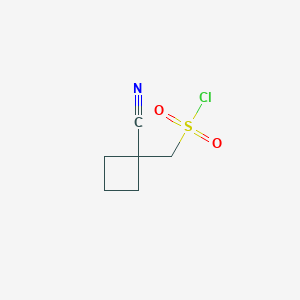

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

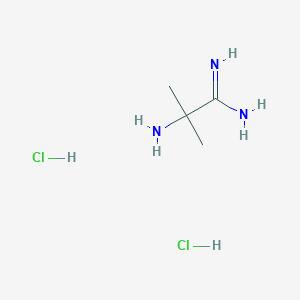

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

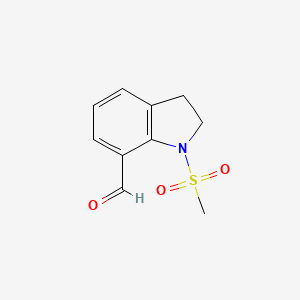

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)